Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)-
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Overview
Description
Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)- is an organic compound with the molecular formula C₇H₆ClNOS It is a derivative of benzenamine, where the amino group is substituted with a 4-chloro-2-methyl-N-sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)- typically involves the reaction of 4-chloro-2-methylaniline with a sulfinylating agent. One common method is the reaction of 4-chloro-2-methylaniline with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)- involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-2-methyl-: Similar structure but lacks the sulfinyl group.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a sulfinyl group.
Benzenamine, 4-methyl-N-sulfinyl-: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
Benzenamine, 4-chloro-2-methyl-N-sulfinyl-, (Z)- is unique due to the presence of both chloro and sulfinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
82608-88-6 |
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Molecular Formula |
C7H6ClNOS |
Molecular Weight |
187.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-1-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H6ClNOS/c1-5-4-6(8)2-3-7(5)9-11-10/h2-4H,1H3 |
InChI Key |
ORUGSUKWAUNQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=S=O |
Origin of Product |
United States |
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